2-Isopropyl-5-phenyltetrazole

概要

説明

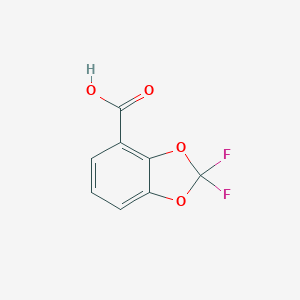

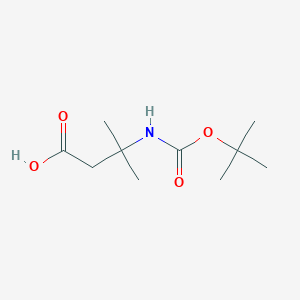

2-Isopropyl-5-phenyltetrazole is a chemical compound used for experimental and research purposes . It has a molecular formula of C10H12N4 .

Synthesis Analysis

The synthesis of tetrazoles, including 5-phenyltetrazole, can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The most effective way to obtain tetrazoles is by azide derivatives .Molecular Structure Analysis

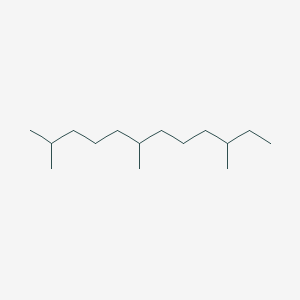

The molecular structure of 2-Isopropyl-5-phenyltetrazole consists of a tetrazole ring attached to a phenyl group and an isopropyl group .Chemical Reactions Analysis

Tetrazoles, including 5-phenyltetrazole, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .科学的研究の応用

Corrosion Inhibition

2-Isopropyl-5-phenyltetrazole and related phenyltetrazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 5-Phenyltetrazole (PT) and its bromophenyl derivatives have shown remarkable ability to inhibit copper corrosion in sulfuric acid media, with their efficiency following a specific order related to their structural variations. The adsorption of these compounds on the copper surface is in line with the Langmuir isotherm model, indicating a systematic interaction between the inhibitor molecules and the metal surface (Tan et al., 2019). Moreover, other phenyltetrazole compounds, like 5-Mercapto-1-phenyltetrazole (MPT), have demonstrated high-efficiency corrosion inhibition for steel in acidic environments, showcasing excellent adsorption characteristics and maintaining a high degree of inhibition efficiency over a range of temperatures (Wu et al., 2021).

Pharmaceutical and Biological Applications

While ensuring to exclude information related to drug use, dosage, and side effects, it's notable that certain benzyl and phenyltetrazole derivatives have been identified as novel antagonists for the P2X(7) receptor. These compounds have been subjected to structure-activity relationship (SAR) studies to evaluate their effectiveness in inhibiting calcium flux and IL-1beta release, key factors in certain physiological processes (Nelson et al., 2006). Furthermore, the synthesis of novel isoxazole and isoxazoline heterocycles, resembling the structure of the phenylpyrazole fipronil, a potent GABA-gated chloride channel inhibitor, highlights the structural importance of the phenyltetrazole framework in medicinal chemistry (Miller et al., 2015).

Material Science and Chemistry

The exploration of 2-alkyl-5-aryltetrazoles, including 2-isopropyl-5-phenyltetrazole, as hydrogen bond acceptors has shed light on their potential in material science and chemistry. The study of their dissociation constants and thermodynamic parameters reveals their medium-strength hydrogen bond accepting capabilities, making them interesting candidates for various chemical applications (Trifonov et al., 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-phenyl-2-propan-2-yltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(2)14-12-10(11-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXKKZSPHLUKBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570392 | |

| Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-5-phenyltetrazole | |

CAS RN |

153478-97-8 | |

| Record name | 5-Phenyl-2-(propan-2-yl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)